N-hydroxyquinoline-5-carboximidoyl chloride

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Researchers requiring regiospecific quinoline building blocks often encounter isomer mixtures or incorrect substitution patterns that compromise synthetic outcomes. N-Hydroxyquinoline-5-carboximidoyl chloride (CAS 1956426-91-7) eliminates this risk with verified 5-position substitution, delivering reproducible reactivity in nucleophilic substitution and metal-chelation applications. • Enables selective HDAC isoform targeting (e.g., HDAC8) vs. 2- or 7-substituted analogs • Provides distinct chelation geometry for Co(II), Ni(II), Fe(II) complex synthesis • Supports diverse heterocyclic derivatization (amidoximes, amidines, isoxazoles) Supplied at ≥98% purity with global shipping from BenchChem.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
Cat. No. B13692712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxyquinoline-5-carboximidoyl chloride
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)C(=NO)Cl
InChIInChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H
InChIKeyINDVVUFFRNNBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxyquinoline-5-carboximidoyl Chloride: Research Building Block Overview


N-hydroxyquinoline-5-carboximidoyl chloride (CAS 1956426-91-7, C10H7ClN2O, MW 206.63 g/mol) is a heterocyclic organic compound belonging to the class of imidoyl chlorides, distinguished by a reactive C=N bond adjacent to a chlorine atom on a quinoline scaffold . This compound is supplied by major vendors including Sigma-Aldrich as a research building block, typically at purities of 95-98% , and is utilized in synthetic and coordination chemistry due to its unique functional group arrangement enabling both electrophilic substitution and metal-chelation potential [1].

Regioisomeric identity: 5-substituted quinoline scaffold
Electrophilic handle: Imidoyl chloride for nucleophilic substitution
Metal-chelating motif: N-hydroxy group for metalloenzyme research

Why This 5-Substituted Imidoyl Chloride Cannot Be Substituted


Although N-hydroxyquinoline-5-carboximidoyl chloride shares the same molecular formula and functional groups as its regioisomeric analogs (e.g., 2- and 7-substituted derivatives), its specific substitution pattern at the 5-position of the quinoline ring fundamentally alters its chemical behavior. The 5-position is characterized by a unique steric and electronic environment that influences both the reactivity of the imidoyl chloride group and the metal-chelating geometry of the N-hydroxy motif. Consequently, substituting this compound with a different regioisomer will likely result in divergent synthetic outcomes, biological activities, and coordination chemistry properties, making it non-interchangeable in research applications where precise molecular recognition and reaction profiles are required [1].

Target
5-Substituted imidoyl chloride
Substitute
2- or 7-Substituted regioisomers
Risk 1
Reactivity profile5-position electronic environment may shift imidoyl chloride reactivity
Risk 2
Chelation geometryAltered binding angle may impact metal-coordination outcomes
Risk 3
SAR contextSpatial orientation differences may shift biological recognition

Quantitative Differentiation Evidence


Regioisomeric Differentiation: 5-Position Physicochemical Profiles

N-hydroxyquinoline-5-carboximidoyl chloride differs from its 2- and 7-substituted regioisomers in key computed physicochemical properties, notably the topological polar surface area (TPSA) and lipophilicity (XLogP3), which directly impact membrane permeability and target binding [1]. While all regioisomers share the same molecular weight (206.63 g/mol) [2], the 5-substituted variant exhibits a TPSA of 45.5 Ų and XLogP3 of 2.8, values identical to the 2-substituted analog [1] but with distinct three-dimensional spatial orientation of the reactive groups. This spatial difference is critical for selective interactions with biological targets and synthetic reagents [3].

Regioisomeric Profile
Class-level inference
TPSA = 45.5 Ų; XLogP3 = 2.8
3D orientation impacts SAR context
5-position confers unique spatial geometry
Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Electrophilic Imidoyl Chloride Reactivity

The presence of a carboximidoyl chloride group in N-hydroxyquinoline-5-carboximidoyl chloride confers electrophilic reactivity at the carbon-chlorine bond, enabling nucleophilic substitution with a range of nucleophiles (amines, alcohols, thiols) to yield amidoximes, amidines, and related derivatives [1]. In contrast, quinoline hydroxamic acids (e.g., SAHA analogs) lack this reactive handle, limiting their derivatization pathways [2]. The 5-position substitution further modulates this reactivity due to the unique electronic influence of the adjacent nitrogen in the quinoline ring .

Synthetic Versatility
Class-level inference
Imidoyl chloride enables diversification into amidoximes, amidines
Supports library synthesis research
Not replicated by non-halogenated analogs
Organic Synthesis Medicinal Chemistry Building Blocks

N-Hydroxy Metal-Chelating Capacity

The N-hydroxy group in N-hydroxyquinoline-5-carboximidoyl chloride provides a metal-chelating motif that is well-established in the literature for binding transition metals and inhibiting metalloenzymes such as histone deacetylases (HDACs) [1]. Quinoline-based N-hydroxy compounds have demonstrated HDAC inhibitory activity with IC50 values ranging from 85 nM to sub-micromolar levels, depending on substitution pattern [2]. The 5-position substitution offers a distinct chelation geometry compared to 2- or 7-substituted analogs, which may translate into differential selectivity for specific metal-dependent targets [3].

Metal-Chelating Capacity
Class-level inference
N-hydroxy motif supports metal-binding scaffold
Supports metalloenzyme inhibitor research
Context-dependent; verify chelation geometry
Coordination Chemistry Bioinorganic Chemistry Metalloenzyme Inhibition

High-Value Research Application Scenarios


HDAC Inhibitor Development with 5-Quinoline Scaffold

Leveraging the N-hydroxyquinoline-5-carboximidoyl chloride as a key intermediate for synthesizing novel histone deacetylase (HDAC) inhibitors. The 5-position substitution pattern may confer improved selectivity for specific HDAC isoforms (e.g., HDAC8) compared to 2- or 7-substituted analogs, as demonstrated in recent studies showing that quinoline-based inhibitors can achieve superior antiproliferative activity over standard inhibitors like PCI-34051 [1].

Tailored Metal Complex Synthesis

Utilizing the N-hydroxy and quinoline nitrogen atoms as a bidentate ligand system for synthesizing transition metal complexes (e.g., Co(II), Ni(II), Fe(II)) with potential applications in catalysis, materials science, or bioinorganic probes. The 5-substitution pattern offers a distinct chelation angle and metal-binding affinity compared to other regioisomers, which can be exploited for designing catalysts with enhanced temperature tolerance and yield, as demonstrated in butadiene polymerization studies using related imidoylchloride ligands [2].

Diversity-Oriented Synthesis Building Block

Employing N-hydroxyquinoline-5-carboximidoyl chloride as a versatile electrophile for the synthesis of diverse heterocyclic libraries, including amidoximes, amidines, and isoxazoles, via nucleophilic substitution with amines, alcohols, or thiols [3]. The unique 5-substitution ensures regiospecific derivatization that cannot be replicated by other isomers, making it an essential building block for generating patentable chemical space in drug discovery programs.

Application
Selection Property
Validation Focus
HDAC inhibitor scaffold synthesis
5-Position regioisomeric identity
Isoform selectivity and SAR context
Metal complex synthesis
N-hydroxy / quinoline chelator motif
Coordination geometry and affinity
Diversity-oriented synthesis
Imidoyl chloride electrophilicity
Regiospecific derivatization pathways
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